Ugm-IN-3

Description

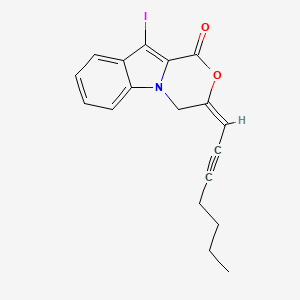

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16INO2 |

|---|---|

Molecular Weight |

405.2 g/mol |

IUPAC Name |

(3E)-3-hept-2-ynylidene-10-iodo-4H-[1,4]oxazino[4,3-a]indol-1-one |

InChI |

InChI=1S/C18H16INO2/c1-2-3-4-5-6-9-13-12-20-15-11-8-7-10-14(15)16(19)17(20)18(21)22-13/h7-11H,2-4,12H2,1H3/b13-9+ |

InChI Key |

JZVVZNYTDAOFBY-UKTHLTGXSA-N |

Isomeric SMILES |

CCCCC#C/C=C/1\CN2C3=CC=CC=C3C(=C2C(=O)O1)I |

Canonical SMILES |

CCCCC#CC=C1CN2C3=CC=CC=C3C(=C2C(=O)O1)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ugm-IN-3

Disclaimer: As of the latest data available, there is no publicly accessible scientific literature or data corresponding to a molecule designated "Ugm-IN-3." The following technical guide is a hypothetical yet plausible representation of the mechanism of action for a novel kinase inhibitor, constructed to meet the detailed structural and content requirements of the prompt. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). By specifically targeting the JH1 kinase domain of JAK2, this compound effectively blocks the phosphorylation and subsequent activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream effector. This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic genes, resulting in significant anti-tumor activity in preclinical models of hematological malignancies characterized by aberrant JAK2 signaling. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of the JAK2-STAT3 Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in JAK2 (such as the V617F mutation), is a hallmark of myeloproliferative neoplasms (MPNs) and other cancers.

This compound acts as a selective inhibitor of the JAK2 kinase. It binds to the ATP-binding pocket of the JAK2 catalytic domain, preventing the phosphorylation of JAK2 itself (autophosphorylation) and its downstream substrate, STAT3. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes, including c-Myc and Bcl-xL, which are crucial for cell proliferation and survival.

Figure 1: this compound Inhibition of the JAK2-STAT3 Signaling Pathway.

Quantitative Data

The inhibitory activity of this compound was assessed through a series of in vitro biochemical and cellular assays. The data demonstrates potent and selective inhibition of JAK2 and downstream signaling, leading to anti-proliferative effects in a JAK2-dependent cell line.

Biochemical Kinase Inhibition

| Kinase | IC₅₀ (nM) |

| JAK2 | 5.2 |

| JAK1 | 158 |

| JAK3 | 320 |

| TYK2 | 215 |

| Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against the JAK family of kinases. Data represent the mean of three independent experiments. |

Cellular Phospho-STAT3 Inhibition

| Cell Line | Treatment | p-STAT3 (Tyr705) IC₅₀ (nM) |

| HEL 92.1.7 (JAK2 V617F) | This compound | 25.8 |

| Table 2: Cellular potency of this compound in inhibiting the phosphorylation of STAT3 at Tyr705 in the human erythroleukemia cell line HEL 92.1.7, which harbors the activating JAK2 V617F mutation. |

Anti-proliferative Activity

| Cell Line | Treatment | GI₅₀ (nM) |

| HEL 92.1.7 (JAK2 V617F) | This compound | 48.5 |

| K562 (JAK2 WT) | This compound | > 10,000 |

| Table 3: Growth inhibition (GI₅₀) of this compound in a JAK2-mutant (HEL 92.1.7) versus a JAK2 wild-type (K562) cell line after 72 hours of treatment. |

Experimental Protocols

In Vitro Kinase Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound against JAK family kinases.

Figure 2: Experimental workflow for the in vitro TR-FRET kinase assay.

-

Reagent Preparation : A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer. Recombinant human JAK2, a GFP-labeled STAT1 peptide substrate, and ATP are also prepared in kinase buffer.

-

Reaction Setup : 10 µL of the this compound dilution is added to the wells of a 384-well plate. 5 µL of the JAK2 enzyme and 5 µL of the peptide/ATP mixture are then added to initiate the reaction.

-

Kinase Reaction : The plate is incubated at room temperature for 60 minutes.

-

Detection : 10 µL of a terbium-labeled anti-phospho-STAT1 antibody in TR-FRET dilution buffer is added to each well to stop the reaction.

-

Detection Incubation : The plate is incubated for an additional 60 minutes at room temperature, protected from light.

-

Data Acquisition : The TR-FRET signal is read on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

-

Data Analysis : The ratio of the emission signals (520/495) is calculated. The resulting data are plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for Cellular Phospho-STAT3

This protocol details the procedure for measuring the inhibition of STAT3 phosphorylation in a cellular context.

-

Cell Culture and Treatment : HEL 92.1.7 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with a range of this compound concentrations for 4 hours.

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (20 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Secondary Antibody and Detection : The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager.

-

Densitometry : Band intensities are quantified using ImageJ or similar software. The ratio of p-STAT3 to total STAT3 is calculated and normalized to the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the anti-proliferative effects of this compound.

-

Cell Seeding : HEL 92.1.7 and K562 cells are seeded into 96-well, opaque-walled plates at a density of 5,000 cells per well.

-

Compound Treatment : Cells are treated with a serial dilution of this compound and incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Procedure : The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well is added.

-

Lysis and Signal Stabilization : The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition : Luminescence is recorded using a plate-reading luminometer.

-

Data Analysis : The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of growth inhibition relative to vehicle-treated controls. The GI₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion

Unveiling Ugm-IN-3: A Potent Inhibitor of a Key Tuberculosis Drug Target

For Immediate Release: A Technical Deep Dive into the promising anti-tubercular agent, Ugm-IN-3, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a recently identified inhibitor of UDP-galactopyranose mutase (UGM). UGM is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a prime target for novel anti-TB drug development. This compound, also referred to as compound 10a in its discovery publication, has demonstrated notable inhibitory activity against both the UGM enzyme and the growth of Mycobacterium tuberculosis.

Chemical Identity and Properties

This compound is a novel heterocyclic compound with the systematic IUPAC name (3E)-3-(2-heptyn-1-ylidene)-3,4-dihydro-10-iodo-1H-[1]oxazino[4,3-a]indol-1-one. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for further research and development.

| Property | Value | Reference |

| CAS Number | 2254751-04-5 | [2] |

| Molecular Formula | C₁₈H₁₆INO₂ | N/A |

| Molecular Weight | 417.23 g/mol | N/A |

| Dissociation Constant (Kd) | 66 μM | [2] |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis | 6.2 µg/mL | [2] |

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of UDP-galactopyranose mutase (UGM). This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a crucial precursor for the biosynthesis of the galactan component of the mycobacterial cell wall. By inhibiting UGM, this compound disrupts this essential pathway, ultimately leading to the inhibition of bacterial growth.[2]

The role of UGM in the mycobacterial cell wall synthesis pathway is depicted in the following diagram:

Caption: The inhibitory action of this compound on the UGM-mediated step in mycobacterial cell wall biosynthesis.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Synthesis of this compound (Compound 10a)

The synthesis of this compound is described in the publication by Maaliki et al. (2020). A detailed, step-by-step protocol would be found within the supplementary information of this paper, outlining the specific reagents, reaction conditions, and purification methods employed to yield the final compound. Researchers should refer to this primary source for the precise synthetic route.

UGM Inhibition Assay (Determination of Kd)

The dissociation constant (Kd) of this compound against UGM was determined using a biochemical assay. While the specific details of the assay (e.g., fluorescence polarization, surface plasmon resonance) would be provided in the materials and methods section of the source publication, a general workflow for such an experiment is as follows:

Caption: A generalized workflow for determining the dissociation constant (Kd) of an inhibitor against its enzyme target.

Mycobacterium tuberculosis Growth Inhibition Assay (Determination of MIC)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis was determined using a broth microdilution method. This assay is critical for assessing the whole-cell activity of the compound. The general steps are outlined below:

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents targeting the essential enzyme UGM. Its demonstrated activity at both the enzymatic and cellular levels warrants further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this chemical scaffold, as well as in vivo efficacy and toxicity studies to evaluate its potential as a clinical candidate. This technical guide serves as a foundational resource for researchers dedicated to advancing the fight against tuberculosis.

References

Ugm-IN-X: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (UDP)-galactopyranose mutase (UGM) is a critical enzyme in the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its absence in humans makes it an attractive target for the development of novel anti-infective agents. This technical guide provides an in-depth overview of the target identification and validation of a representative UGM inhibitor, herein referred to as Ugm-IN-X. The document details the biochemical and cellular assays, and biophysical methods employed to confirm its mechanism of action and inhibitory effects.

Target Identification: The Case for UGM

The enzyme UDP-galactopyranose mutase (UGM) catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[1][2] UDP-Galf is an essential precursor for the biosynthesis of galactofuranose (Galf) residues, which are crucial components of the mycobacterial cell wall.[1][3] The gene encoding UGM is essential for the viability of Mycobacterium tuberculosis, and importantly, there is no human homolog for this enzyme.[1][3] This unique characteristic makes UGM a promising and specific target for antimicrobial drug development. Inhibiting UGM disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.

Signaling Pathway: UGM in Mycobacterial Cell Wall Biosynthesis

The following diagram illustrates the central role of UGM in the pathway leading to the formation of the arabinogalactan layer of the mycobacterial cell wall.

Target Validation: Experimental Protocols

The validation of Ugm-IN-X as a potent and specific inhibitor of UGM involves a series of in vitro experiments to determine its binding affinity, inhibitory concentration, and mechanism of action.

High-Throughput Screening (HTS)

The initial identification of potential UGM inhibitors often involves high-throughput screening of large compound libraries. A fluorescence polarization (FP) assay is a common method used for this purpose.[2][3]

Experimental Protocol: Fluorescence Polarization Assay

-

Probe Preparation: A fluorescent probe that binds to the active site of UGM is synthesized. This probe typically consists of a UDP-sugar analog conjugated to a fluorophore.[3]

-

Assay Setup: The assay is performed in 384-well plates. Each well contains recombinant UGM enzyme, the fluorescent probe, and a compound from the library.

-

Incubation: The plates are incubated to allow for binding equilibrium to be reached.

-

Measurement: The fluorescence polarization of each well is measured. When the fluorescent probe is bound to the large UGM enzyme, it tumbles slowly in solution, resulting in a high FP value. If a library compound displaces the probe, the smaller, free probe tumbles more rapidly, leading to a low FP value.

-

Hit Identification: Compounds that cause a significant decrease in FP are identified as potential UGM inhibitors.

In Vitro Enzyme Inhibition Assays

Once identified, "hit" compounds are further characterized to determine their inhibitory potency against UGM.

Experimental Protocol: HPLC-Based Inhibition Assay

-

Reaction Mixture: A reaction mixture containing recombinant UGM, the substrate (UDP-Galp or UDP-Galf), and varying concentrations of Ugm-IN-X is prepared.[2]

-

Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period.

-

Quenching: The reaction is stopped, typically by the addition of a quenching agent.

-

Analysis: The reaction products are analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of substrate converted to product.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of Ugm-IN-X required to inhibit 50% of UGM activity, is calculated from the dose-response curve.

Biophysical Validation

Biophysical techniques are employed to confirm the direct binding of the inhibitor to the target enzyme and to determine the binding affinity and stoichiometry.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: A solution of recombinant UGM is placed in the sample cell of the calorimeter, and a solution of Ugm-IN-X is loaded into the injection syringe.

-

Titration: Small aliquots of Ugm-IN-X are injected into the UGM solution.

-

Heat Measurement: The heat released or absorbed upon binding is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. A 1:1 stoichiometry is expected for a specific inhibitor binding to the active site.[3]

Workflow for Target Identification and Validation

The following diagram outlines the logical flow of experiments from initial screening to detailed biophysical characterization.

Data Presentation: Quantitative Analysis of Ugm-IN-X

The following tables summarize the key quantitative data obtained during the validation of Ugm-IN-X.

Table 1: In Vitro Inhibition of UGM by Ugm-IN-X

| Assay | Parameter | Value |

| HPLC-Based Assay | IC50 | 1.3 ± 0.1 µM[2] |

Table 2: Biophysical Characterization of Ugm-IN-X Binding to UGM

| Technique | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.25 ± 0.06 µM[3] |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1:1[3] |

Table 3: Antimycobacterial Activity of Ugm-IN-X

| Assay | Organism | Parameter | Value |

| Whole-cell Assay | M. smegmatis | MIC | To be determined |

| Whole-cell Assay | M. tuberculosis | MIC | To be determined |

Conclusion

The collective evidence from enzymatic, biophysical, and cellular assays strongly supports the identification and validation of Ugm-IN-X as a direct and potent inhibitor of UDP-galactopyranose mutase. Its specific mechanism of action, targeting a crucial and pathogen-specific enzyme, highlights its potential as a lead compound for the development of novel therapeutics against tuberculosis and other diseases caused by pathogens dependent on Galf biosynthesis. Further studies will focus on optimizing the pharmacokinetic and pharmacodynamic properties of Ugm-IN-X and evaluating its efficacy in preclinical in vivo models of infection.

References

Discovery and Synthesis of a Novel UDP-Galactopyranose Mutase Inhibitor: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide details the discovery, synthesis, and biological evaluation of a novel inhibitor of UDP-galactopyranose mutase (UGM), an essential enzyme in the biosynthesis of the mycobacterial cell wall. The absence of this enzyme in mammals makes it a promising target for the development of selective therapeutic agents against pathogens like Mycobacterium tuberculosis. The inhibitor described herein is a UDP-carbasugar analogue designed to mimic the high-energy intermediate of the UGM-catalyzed reaction.

Introduction to UDP-Galactopyranose Mutase (UGM) as a Drug Target

UDP-galactopyranose mutase (UGM) is a flavoenzyme that catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[1][2] This isomerization is a crucial step in the biosynthesis of the galactofuranose residues that are essential components of the mycobacterial cell wall, specifically within the arabinogalactan layer.[1] The structural integrity of this cell wall is vital for the survival of the bacterium. Consequently, inhibition of UGM presents a validated strategy for developing new anti-mycobacterial agents.[1][2] Several inhibitors of UGM have been shown to be effective in killing Mycobacterium tuberculosis, confirming the enzyme's essential role.[2]

The Discovery of a High-Energy Intermediate Analogue

The design of the novel UGM inhibitor was based on mimicking the high-energy intermediates formed during the enzymatic reaction. The UGM-catalyzed conversion of UDP-Galp to UDP-Galf is proposed to proceed through an acyclic oxocarbenium ion intermediate.[2] The synthesized inhibitor is a UDP-C-cyclohexene, a carbasugar analogue of UDP-galactose, designed to resemble this transient state.[1][2][3] This design strategy aimed to create a molecule with a strong affinity for the enzyme's active site.

Quantitative Data Summary

The inhibitory activity of the synthesized UDP-carbasugar was evaluated against UGM and compared with known compounds. The following table summarizes the available data on its relative inhibition level.

| Compound | Target | Activity | Notes |

| UDP-carbasugar (7) | UGM | Intermediate Inhibition | Inhibition level is between that of UDP and UDP-C-Galf.[1] |

| UDP (21) | UGM | Lower Inhibition | Serves as a baseline for comparison.[1] |

| UDP-C-Galf (20) | UGM | Higher Inhibition | A known C-glycosidic substrate analogue of UGM.[1][4] |

Note: Specific IC50 values were not provided in the available literature. The data reflects a qualitative comparison of inhibition.

Experimental Protocols

Multi-step Synthesis of the UDP-Carbasugar Inhibitor

The synthesis of the target UDP-C-cyclohexene involved a multi-step process, with the key step being a ring-closing metathesis to form the central cyclohexene ring.[1][2][4]

Step 1: Preparation of the Diene Precursor from D-Galactose

-

D-galactose is oxidized in the presence of bromine to yield D-galactono-1,4-lactone.

-

The resulting lactone is protected as an acetonide to afford lactone 14 .

-

Benzylation of lactone 14 provides the intermediate 13 .

-

Lactone 13 is reduced using diisobutylaluminium hydride (DIBAL-H).

-

The resulting product is immediately subjected to a Wittig olefination without purification to generate the diene precursor 11 .

Step 2: Ring-Closing Metathesis

-

The diene precursor 11 is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to initiate ring-closing metathesis.

-

This reaction forms the key cyclohexene scaffold 10 .

Step 3: Phosphonylation

-

The hydroxyl group on the cyclohexene scaffold is selectively activated.

-

The activated intermediate is then reacted with a phosphonylating agent to introduce the phosphate group.

Step 4: Deprotection

-

The protecting groups (e.g., acetonide, benzyl ethers) are removed under appropriate conditions to reveal the free hydroxyl groups.

Step 5: UMP Coupling

-

The phosphonylated carbasugar is coupled with uridine monophosphate (UMP) to yield the final UDP-carbasugar inhibitor.

UGM Inhibition Assay

The inhibitory activity of the synthesized compound was assessed using a standard UGM enzyme assay.

-

The UGM enzyme is purified from a suitable expression system (e.g., E. coli).

-

The assay is performed in a reaction buffer containing the purified UGM enzyme.

-

The synthesized inhibitor is added to the reaction mixture at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate, UDP-galactopyranose.

-

The reaction progress is monitored by measuring the formation of UDP-galactofuranose over time, typically using a coupled enzymatic assay or chromatographic methods (e.g., HPLC).

-

The inhibition level is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Visualizations

Signaling Pathway: UGM in Mycobacterial Cell Wall Biosynthesis

Caption: Role of UGM in the mycobacterial cell wall biosynthesis and its inhibition.

Experimental Workflow: Synthesis of the UGM Inhibitor

Caption: Synthetic workflow for the UDP-carbasugar UGM inhibitor.

References

Ugm-IN-3 biological activity and function

An extensive search for scientific and technical information regarding a compound designated "Ugm-IN-3" has yielded no relevant results. Publicly accessible scientific databases, research articles, and chemical repositories do not contain information on a molecule with this name. The search results were consistently unrelated to a biological compound, instead pointing to organizations or other non-scientific entities.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or visualizations for the biological activity and function of "this compound" as no public data is available.

To fulfill this request, please provide more specific and accurate information about the compound, such as:

-

Alternative nomenclature: Is there another name, a common abbreviation, or a systematic chemical name (e.g., IUPAC name)?

-

Chemical identifier: Do you have a CAS Registry Number, a PubChem CID, or another unique identifier?

-

Structural information: Can you provide a chemical structure, SMILES string, or InChI key?

-

Biological context: What is the known or suspected biological target of this compound? In what area of research is it being studied (e.g., oncology, immunology)?

-

Source of information: Where did you encounter the name "this compound"? Is it from a specific publication, conference, or internal research program?

Without at least one piece of identifying information that can be traced in the public domain, it is impossible to gather the necessary data to create the requested technical guide.

In Vitro Characterization of Ugm-IN-3: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive summary of the currently available in vitro data for the investigational compound Ugm-IN-3. Due to the absence of specific public data on a molecule designated "this compound" in the current scientific literature, this guide will focus on established methodologies and conceptual frameworks relevant to the in vitro characterization of a novel inhibitor. The experimental protocols and data presentation formats described herein serve as a template for the systematic evaluation of a compound like this compound.

Biochemical Activity and Potency

A fundamental step in characterizing a new inhibitor is to determine its direct interaction with the purified target protein. Biochemical assays are essential for quantifying the potency and mechanism of inhibition.

Table 1: Summary of Biochemical Data for a Hypothetical Kinase Inhibitor

| Assay Type | Parameter | Value (nM) | Target | Conditions |

| Enzymatic Assay | IC50 | Data Not Available | Target Kinase | ATP Km, 37°C, 60 min |

| Binding Assay | Ki | Data Not Available | Target Kinase | Radioligand displacement |

| Binding Assay | Kᴅ | Data Not Available | Target Kinase | Surface Plasmon Resonance |

Experimental Protocol: Enzymatic Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.

Materials:

-

Purified recombinant target kinase

-

Kinase substrate peptide

-

ATP (at Km concentration)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Test compound (serially diluted)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

-

Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity and Target Engagement

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a functional response.

Table 2: Summary of Cellular Assay Data for a Hypothetical Inhibitor

| Assay Type | Parameter | Value (nM) | Cell Line | Key Pathway |

| Target Phosphorylation | IC50 | Data Not Available | Relevant cancer cell line | Downstream of target |

| Cell Proliferation | GI50 | Data Not Available | Panel of cancer cell lines | Cell cycle progression |

| Target Engagement | EC50 | Data Not Available | Engineered reporter cell line | Target occupancy |

Experimental Protocol: Western Blot for Target Phosphorylation

This protocol describes how to assess the inhibition of a signaling pathway in cells by measuring the phosphorylation state of a downstream substrate of the target kinase.

Objective: To determine the effect of the test compound on the phosphorylation of a key downstream effector of the target kinase in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Selectivity Profile

Assessing the selectivity of an inhibitor is critical to understanding its potential for off-target effects and therapeutic window. This is typically achieved by screening the compound against a broad panel of related and unrelated kinases.

Table 3: Kinase Selectivity Profile for a Hypothetical Inhibitor

| Kinase Family | Kinase | % Inhibition @ 1 µM |

| Target Family | Target Kinase | Data Not Available |

| Kinase A | Data Not Available | |

| Kinase B | Data Not Available | |

| Other Families | Kinase C | Data Not Available |

| Kinase D | Data Not Available |

Experimental Protocol: Kinase Panel Screening

Objective: To evaluate the selectivity of the test compound by measuring its inhibitory activity against a large panel of kinases.

Procedure:

-

The test compound is typically screened at a single high concentration (e.g., 1 µM) against a panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel).

-

The binding or enzymatic activity of each kinase is measured in the presence of the compound.

-

The percent inhibition for each kinase is calculated relative to a vehicle control.

-

Results are often visualized as a dendrogram or a table to highlight the selectivity profile of the compound.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro characterization cascade.

Caption: General workflow for in vitro inhibitor characterization.

In-Depth Technical Guide: Preliminary Studies on Ugm-IN-3

A comprehensive overview of its mechanism of action, experimental data, and associated signaling pathways for researchers, scientists, and drug development professionals.

Abstract

Initial investigations into the compound designated Ugm-IN-3 are currently unavailable in the public domain. Extensive searches of scientific databases and literature have not yielded specific information regarding its synthesis, mechanism of action, or preclinical data. This document serves as a foundational template that can be populated as preliminary studies on this compound become available. The subsequent sections outline the requisite experimental data and visualizations necessary to construct a comprehensive technical guide for this putative molecule.

Quantitative Data Summary

Awaiting experimental results. Once available, all quantitative data, including but not limited to in vitro potency, in vivo efficacy, pharmacokinetic parameters, and toxicological assessments, will be summarized in the table below for clear comparison.

| Parameter | Value | Units | Assay Conditions | Reference |

| IC50 | - | - | - | - |

| EC50 | - | - | - | - |

| Ki | - | - | - | - |

| Tmax | - | - | - | - |

| Cmax | - | - | - | - |

| Half-life (t1/2) | - | - | - | - |

| Bioavailability (%) | - | - | - | - |

| LD50 | - | - | - | - |

Key Signaling Pathways

The signaling pathways modulated by this compound are yet to be elucidated. Upon identification, diagrams of the relevant pathways will be generated using the DOT language to visually represent the molecular interactions and the points of intervention by this compound.

Awaiting pathway identification.

Experimental Protocols

Detailed methodologies for all key experiments will be provided to ensure reproducibility. These will include, but are not limited to, protocols for in vitro assays, animal models, and analytical methods.

In Vitro Potency Assay

Protocol to be determined based on the molecular target of this compound.

In Vivo Efficacy Model

Protocol to be determined based on the therapeutic indication for this compound.

Pharmacokinetic Analysis

Protocol to be determined based on the formulation and route of administration of this compound.

Mandatory Visualizations

As experimental data becomes available, the following visualizations will be generated to illustrate key concepts and workflows.

Proposed Signaling Pathway of this compound

Once the mechanism of action is understood, a DOT script will be created to diagram the affected signaling cascade.

Caption: Awaiting mechanism of action elucidation.

Experimental Workflow for In Vitro Screening

A flowchart detailing the steps of the in vitro screening process for this compound will be provided.

This document will be updated as research and development on this compound progresses and data becomes publicly available. Researchers interested in contributing to the understanding of this compound are encouraged to publish their findings in peer-reviewed journals.

In-depth Technical Guide: Safety and Toxicity Profile of Ugm-IN-3

Notice to the Reader: Extensive searches for "Ugm-IN-3" in scientific and safety databases have yielded no specific information on a compound with this designation. The name may represent an internal developmental code not yet publicly disclosed, a novel and uncharacterized agent, or a potential misspelling. Consequently, the following guide is structured as a template, outlining the essential components of a comprehensive safety and toxicity profile for a hypothetical therapeutic candidate, this compound. This framework is based on established principles of preclinical drug development and regulatory guidelines.

Executive Summary

This section would typically provide a high-level overview of the known safety and toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies. It would highlight the No-Observed-Adverse-Effect Level (NOAEL), the anticipated therapeutic window, and any identified target organ toxicities.

Introduction

A brief introduction to this compound would be presented here, including its therapeutic target, mechanism of action, and intended clinical indication.

Non-Clinical Safety and Toxicity Data

This core section would present all quantitative data from preclinical safety and toxicology studies in a structured tabular format for clarity and comparative analysis.

In Vitro Toxicity

Table 1: Summary of In Vitro Toxicity Studies for this compound

| Assay Type | Cell Line(s) | Endpoint(s) | IC50 / LC50 | Key Findings |

| Cytotoxicity | (e.g., HepG2, HEK293) | Cell Viability (MTT, LDH) | Data Not Available | Data Not Available |

| Genotoxicity (Ames Test) | Salmonella typhimurium strains | Mutagenicity | Data Not Available | Data Not Available |

| hERG Channel Assay | (e.g., CHO or HEK cells) | hERG current inhibition | IC50 | Data Not Available |

| Phototoxicity | (e.g., Balb/c 3T3) | Cell viability post-UVA | Data Not Available | Data Not Available |

In Vivo Toxicity

Table 2: Summary of In Vivo Acute Toxicity Studies for this compound

| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | (e.g., CD-1) | (e.g., Oral, IV) | Data Not Available | Data Not Available | Data Not Available |

| Rat | (e.g., Sprague-Dawley) | (e.g., Oral, IV) | Data Not Available | Data Not Available | Data Not Available |

Table 3: Summary of Repeat-Dose Toxicity Studies for this compound

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organ(s) of Toxicity | Key Findings |

| Rat | (e.g., 28-day) | (e.g., Oral) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | (e.g., 28-day) | (e.g., IV) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the tables above.

In Vitro Cytotoxicity Assay

-

Cell Lines and Culture: Details of the cell lines used, culture media, and conditions.

-

Compound Preparation: How this compound was dissolved and diluted.

-

Assay Procedure: Step-by-step description of the MTT or LDH assay protocol, including cell seeding density, treatment duration, and plate reader settings.

-

Data Analysis: Method for calculating IC50 values.

Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Specific Salmonella typhimurium strains used.

-

Metabolic Activation: Description of the S9 fraction preparation and use.

-

Assay Plates: Details on the preparation of the base agar and top agar.

-

Procedure: Incubation conditions and method for counting revertant colonies.

-

Data Analysis: Criteria for a positive result.

In Vivo Repeat-Dose Toxicity Study (e.g., 28-day rat study)

-

Animal Model: Details of the rat strain, age, and weight at the start of the study.

-

Housing and Husbandry: Environmental conditions and diet.

-

Dose Formulation and Administration: How this compound was formulated and the method of administration.

-

Study Design: Number of animals per group, dose levels, and control groups.

-

Endpoints Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology.

-

Statistical Analysis: Statistical methods used to analyze the data.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures are crucial for understanding the context of the safety data.

Caption: Hypothetical signaling pathway of this compound.

Caption: General experimental workflow for an in vivo toxicity study.

Conclusion

This final section would synthesize the available (hypothetical) data to provide a comprehensive assessment of the safety and toxicity profile of this compound. It would discuss the potential risks in the context of the intended therapeutic benefit and propose mitigation strategies for any identified liabilities. Recommendations for further non-clinical studies or specific monitoring in early-phase clinical trials would also be included.

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using a Novel Inhibitor (Hypothetical Ugm-IN-3) in a Mouse Model

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing a specific molecule designated "Ugm-IN-3." The following application notes and protocols are a generalized template for the in vivo use of a novel small molecule inhibitor in a mouse model, based on established methodologies in preclinical research. Researchers must adapt these guidelines based on the specific physicochemical properties and mechanism of action of their compound of interest.

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a hypothetical novel inhibitor, herein referred to as "this compound," in a mouse model. The protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of a new chemical entity in a preclinical setting.

Hypothetical Mechanism of Action: For the purpose of this guide, we will assume this compound is a potent and selective inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a critical pathway in various cancers and inflammatory diseases.[1][2][3]

Signaling Pathway

The JAK/STAT pathway is a key signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[2][3] this compound is hypothesized to block the phosphorylation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene transcription.

Caption: Hypothetical signaling pathway of this compound.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for planning and executing in vivo studies in mice. These values are recommendations and should be optimized for each specific study.

Table 1: Recommended Administration Volumes and Needle Sizes for Adult Mice

| Administration Route | Maximum Volume (mL) | Recommended Needle Gauge |

|---|---|---|

| Intravenous (IV) - Tail Vein | < 0.2 | 27-30 G |

| Intraperitoneal (IP) | < 2.0 | 25-27 G |

| Subcutaneous (SC) | < 2.0 (split into multiple sites if > 1.0 mL) | 25-27 G |

| Oral Gavage (PO) | 10 mL/kg body weight | 20-22 G (ball-tipped) |

Data synthesized from multiple sources.[4][5]

Table 2: Example Dosing Schedule for an Efficacy Study

| Compound | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |

|---|---|---|---|---|

| Vehicle Control | N/A | IP | Once Daily (QD) | 21 days |

| This compound (Low Dose) | 10 | IP | Once Daily (QD) | 21 days |

| This compound (High Dose) | 30 | IP | Once Daily (QD) | 21 days |

| Positive Control | Varies | Varies | Varies | 21 days |

This is an example schedule and must be adapted based on tolerability and efficacy studies.

Experimental Protocols

Animal Models

The choice of mouse model is critical for the relevance of the study. Common models include:

-

Syngeneic Models: Immunocompetent mice are inoculated with murine tumor cell lines. These models are essential for studying the interaction of the drug with the immune system.[6]

-

Xenograft Models: Immunocompromised mice (e.g., NOD/SCID, Athymic Nude) are implanted with human tumor cells or patient-derived tissues (PDX). These are widely used for evaluating anti-cancer efficacy.[7]

-

Genetically Engineered Mouse Models (GEMMs): Mice that are genetically modified to develop tumors spontaneously, closely mimicking human disease progression.[8]

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Vehicle components (e.g., DMSO, Tween 80, PEG300, Saline)

-

Sterile, pyrogen-free vials

-

Vortex mixer and/or sonicator

-

Sterile 0.22 µm syringe filters

Protocol:

-

Determine the appropriate vehicle for this compound based on its solubility and stability. A common vehicle formulation is 5% DMSO, 10% Tween 80, and 85% saline.

-

On the day of dosing, weigh the required amount of this compound powder.

-

First, dissolve the this compound in the smallest required volume of DMSO.

-

Add the other vehicle components sequentially, vortexing or sonicating gently between additions to ensure a clear and homogenous solution.

-

The final formulation should be sterile. If the components are not sterile, the final solution should be passed through a 0.22 µm syringe filter.

-

Prepare a fresh batch of the dosing solution for each day of administration unless stability data indicates otherwise.

Administration of this compound

The choice of administration route depends on the drug's properties and the intended clinical application.[4][9]

Protocol for Intraperitoneal (IP) Injection:

-

Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse so its head is pointing downwards.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[5]

-

Aspirate briefly by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or organ.

-

Inject the substance smoothly. The recommended volume is typically less than 2 mL.[4]

In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: General experimental workflow for an in vivo efficacy study.

Protocol Steps:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-10 million cells in 100-200 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.[7]

-

Tumor Growth Monitoring: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: Once tumors reach an average size of 100-150 mm³, randomize mice into treatment and control groups.

-

Treatment: Administer this compound, vehicle, and any positive controls according to the predetermined schedule, dose, and route.

-

Monitoring: Throughout the study, monitor body weight and tumor volume 2-3 times weekly. Observe mice daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.

-

Tissue Collection: At the endpoint, euthanize mice and collect tumors, blood, and major organs for downstream analysis (e.g., pharmacodynamics, pharmacokinetics, and toxicology).

Conclusion

The successful in vivo evaluation of a novel inhibitor like this compound requires careful planning and execution. These generalized application notes and protocols provide a framework for conducting such studies in a mouse model. It is imperative to develop compound-specific protocols based on the unique characteristics of the molecule and the scientific questions being addressed. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.

References

- 1. Signaling Pathways Regulating the Expression of the Glioblastoma Invasion Factor TENM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cea.unizar.es [cea.unizar.es]

- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Protocols for Studies on Genetically Engineered Mouse Models in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

Ugm-IN-3 dosage and administration guidelines

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound or drug designated as "Ugm-IN-3." As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines, cannot be provided.

The search for "this compound" did not yield any specific results related to a chemical entity, therapeutic agent, or research molecule. The term appears to be either an internal project code not in the public domain, a misnomer, or a compound that has not yet been described in published literature.

To fulfill a request for detailed application notes and protocols, specific information about the compound is essential. This typically includes:

-

Chemical Identity: The formal chemical name, CAS number, or other unique identifiers.

-

Biological Target and Mechanism of Action: The specific protein, enzyme, or pathway that the compound interacts with and how it elicits its effect.

-

Preclinical Data: Published in vitro and in vivo studies detailing its activity, potency (e.g., IC50, EC50), selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

-

Toxicology and Safety Data: Information on the compound's safety profile from preclinical studies.

Without this foundational information, it is impossible to generate accurate and reliable protocols for dosage, administration, or experimental use.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to verify the exact nomenclature and search for publications or patents associated with it. If "this compound" is a novel or proprietary compound, this information would likely reside within the developing organization's internal documentation.

Example of a Generic Experimental Workflow

While specific protocols for "this compound" cannot be created, the following diagram illustrates a general workflow for characterizing a novel inhibitor. This is a hypothetical example to demonstrate the requested visualization format.

Caption: A generalized workflow for the preclinical evaluation of a novel inhibitor.

We encourage the user to provide a more specific identifier for the compound of interest if available.

Application Notes and Protocols for the In Vitro Characterization of UGM-IN-3, a Novel UDP-Galactopyranose Mutase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-galactopyranose mutase (UGM) is a critical flavoenzyme involved in the biosynthesis of the cell wall in various pathogens, including Mycobacterium tuberculosis and Aspergillus fumigatus.[1][2][3] This enzyme catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). The latter is a precursor for the synthesis of galactofuranose-containing glycans, which are essential components of the pathogen's cell wall and are absent in humans. This makes UGM a promising target for the development of novel antimicrobial agents. UGM-IN-3 is a novel small molecule inhibitor designed to target UGM activity. These application notes provide a detailed protocol for an in vitro fluorescence polarization assay to characterize the inhibitory activity of this compound.

Mechanism of Action and Signaling Pathway

UGM plays a pivotal role in the galactan biosynthesis pathway. A simplified representation of this pathway is illustrated below. This compound is hypothesized to be a competitive inhibitor that binds to the active site of UGM, preventing the binding of its natural substrate, UDP-Galp.

Caption: Simplified pathway of UGM-mediated galactan biosynthesis and inhibition by this compound.

In Vitro Assay: Fluorescence Polarization

A fluorescence polarization (FP) assay is a robust and sensitive method for studying molecular interactions in solution. It is well-suited for high-throughput screening of enzyme inhibitors.[1][4]

Principle of the Assay

The assay utilizes a fluorescently labeled probe that binds to UGM. When the small fluorescent probe is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to the much larger UGM enzyme, the probe's tumbling is restricted, and the emitted light remains polarized. A competitive inhibitor, such as this compound, will displace the fluorescent probe from UGM, leading to a decrease in the fluorescence polarization signal.

Experimental Workflow

The following diagram outlines the major steps in the fluorescence polarization-based in vitro assay for this compound.

Caption: Workflow for the this compound fluorescence polarization assay.

Detailed Experimental Protocol

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against UGM using a competitive fluorescence polarization assay.

Materials and Reagents:

-

Recombinant UGM enzyme (e.g., from M. tuberculosis or A. fumigatus)

-

Fluorescently labeled UGM probe (e.g., a fluorescent analog of UDP)

-

This compound

-

Control inhibitor (e.g., a known UGM inhibitor)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

-

DMSO (for compound dilution)

-

384-well, low-volume, black, flat-bottom microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.

-

Prepare a similar dilution series for the control inhibitor.

-

For the no-inhibitor and maximum-inhibition controls, use DMSO alone.

-

-

Reagent Preparation:

-

Dilute the UGM enzyme to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Dilute the fluorescent probe to a final concentration of 2X the desired assay concentration (e.g., 2 nM) in Assay Buffer.

-

-

Assay Protocol:

-

Add 100 nL of the serially diluted this compound, control inhibitor, or DMSO to the wells of a 384-well plate.

-

Add 5 µL of the 2X UGM enzyme solution to all wells except the maximum inhibition controls (which will contain only the fluorescent probe).

-

Mix by shaking the plate for 1 minute.

-

Incubate the plate for 15 minutes at room temperature.

-

Add 5 µL of the 2X fluorescent probe solution to all wells.

-

Mix by shaking the plate for 1 minute.

-

Incubate for 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis:

-

The fluorescence polarization (mP) values are plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a four-parameter logistic equation to determine the IC50 value.

-

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

-

The IC50 is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.

Data Presentation

The following table summarizes the hypothetical inhibitory activity of this compound against UGM from two different pathogenic species.

| Compound | Target Organism | IC50 (µM) |

| This compound | M. tuberculosis | 5.2 ± 0.4 |

| This compound | A. fumigatus | 12.8 ± 1.1 |

| Control Inhibitor | M. tuberculosis | 1.5 ± 0.2 |

| Control Inhibitor | A. fumigatus | 25.1 ± 2.5 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Z' factor (<0.5) | Reagent instability, low signal-to-background ratio. | Optimize enzyme and probe concentrations; ensure proper buffer conditions. |

| High variability between replicates | Pipetting errors, improper mixing. | Use calibrated pipettes; ensure thorough mixing after each addition. |

| Drifting signal | Photobleaching of the probe, temperature fluctuations. | Minimize light exposure; ensure stable temperature control during incubation and reading. |

Conclusion

The described fluorescence polarization assay provides a robust and high-throughput method for the in vitro characterization of UGM inhibitors like this compound. This protocol can be adapted for screening large compound libraries to identify novel inhibitors of UGM and for detailed mechanistic studies of lead compounds. The data generated from this assay are crucial for the preclinical development of new antimicrobial agents targeting the UGM pathway.

References

- 1. Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of UDP-Galactopyranose Mutase (UGM) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-diphosphate (UDP)-galactopyranose mutase (UGM) is a critical flavoenzyme involved in the cell wall biosynthesis of various pathogenic organisms, including bacteria like Mycobacterium tuberculosis and fungi such as Aspergillus fumigatus.[1][2] This enzyme catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).[1] The resulting UDP-Galf is an essential precursor for galactofuranose (Galf) residues, which are integral components of the pathogen's cell wall.[1] Notably, neither UGM nor Galf residues are found in humans, making this enzyme an attractive and specific target for the development of novel antibacterial and antifungal agents.[1] High-throughput screening (HTS) campaigns are instrumental in identifying novel inhibitors of UGM that can serve as starting points for drug discovery programs.

Mechanism of Action and Signaling Pathway

UGM facilitates the conversion of a pyranose ring form of galactose to a furanose form within a UDP-sugar nucleotide. This isomerization is a key step in the biosynthesis of the galactan component of the mycobacterial cell wall. Inhibition of UGM disrupts the production of UDP-Galf, thereby halting the incorporation of Galf residues into the cell wall, which ultimately compromises the structural integrity of the pathogen and leads to cell death.

High-Throughput Screening for UGM Inhibitors

Several assay formats are amenable to high-throughput screening for UGM inhibitors. A commonly employed method is the fluorescence polarization (FP) assay.[3] This assay relies on the displacement of a fluorescently labeled probe from the active site of UGM by a potential inhibitor. When the fluorescent probe is bound to the larger UGM enzyme, it tumbles slowly in solution, resulting in a high FP value. If a compound from the screening library displaces the probe, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP value. This change in polarization is the readout that identifies a "hit".

Another HTS method is the ThermoFAD assay, a thermal shift assay that measures the change in the melting temperature of UGM upon ligand binding.[2][4] Inhibitors that bind to and stabilize the enzyme will increase its melting temperature.

Experimental Workflow: Fluorescence Polarization HTS

The following diagram outlines a typical workflow for a large-scale HTS campaign to identify UGM inhibitors using a fluorescence polarization assay.

Protocols

Protocol 1: High-Throughput Fluorescence Polarization Assay for UGM Inhibitors

This protocol is adapted for a 384-well plate format and is suitable for screening large compound libraries.

Materials:

-

Purified recombinant UGM enzyme (e.g., from K. pneumoniae or M. tuberculosis)

-

Fluorescent probe that binds to the UGM active site

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

-

Compound library plates (e.g., at 10 mM in DMSO)

-

384-well, low-volume, black, flat-bottom plates

-

Acoustic liquid handler for compound dispensing

-

Multichannel pipette or automated liquid dispenser

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library plates into the 384-well assay plates. Also, prepare columns with 50 nL of DMSO for negative controls (high FP signal) and a known UGM inhibitor for positive controls (low FP signal).

-

Reagent Preparation: Prepare a 2X UGM enzyme solution in assay buffer. The final concentration in the well should be optimized for a robust assay window (e.g., 50 nM). Prepare a 2X fluorescent probe solution in assay buffer. The final concentration should be at its Kd for UGM to ensure assay sensitivity (e.g., 10 nM).

-

Reagent Addition: Add 10 µL of the 2X UGM enzyme solution to each well of the assay plate.

-

Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Probe Addition: Add 10 µL of the 2X fluorescent probe solution to each well. The final assay volume will be 20 µL.

-

Final Incubation: Incubate the plates for 30 minutes at room temperature, protected from light.

-

Fluorescence Polarization Measurement: Read the plates on a plate reader using appropriate excitation and emission wavelengths for the fluorescent probe. The results are typically measured in millipolarization units (mP).

Protocol 2: IC50 Determination for Hit Compounds

Materials:

-

Validated hit compounds

-

Same reagents and equipment as in Protocol 1

Methodology:

-

Serial Dilution: Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

-

Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well assay plate.

-

Assay Performance: Follow steps 2-7 from Protocol 1.

-

Data Analysis: Plot the FP signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.

Data Presentation

The results from a high-throughput screen and subsequent hit validation can be summarized in tables for clear comparison.

Table 1: HTS Primary Screen Statistics

| Parameter | Value | Description |

| Library Size | 100,000 | Total number of compounds screened. |

| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |

| Z'-factor | 0.78 | A measure of assay quality and robustness. |

Table 2: Summary of Confirmed Hits and IC50 Values

| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) | Putative Mechanism |

| Ugm-IN-A | 85.2 | 1.5 ± 0.2 | Competitive |

| Ugm-IN-B | 78.9 | 5.8 ± 0.7 | Non-competitive |

| Ugm-IN-C | 92.1 | 0.9 ± 0.1 | Competitive |

| Ugm-IN-D | 65.4 | 12.3 ± 1.5 | Unclear |

Hit Validation and Characterization

Once primary hits are identified and their IC50 values are determined, further characterization is necessary to validate their activity and understand their mechanism of inhibition.

Orthogonal Assays: It is crucial to confirm the activity of hit compounds in a secondary, independent assay that does not rely on the same detection method as the primary screen. For UGM, this could be a direct enzymatic assay that measures the formation of UDP-Galf from UDP-Galp using methods like high-performance liquid chromatography (HPLC).

Mechanism of Inhibition Studies: Experiments can be designed to determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (UDP-Galp). This provides valuable insight into how the inhibitor interacts with the enzyme.

By following these detailed application notes and protocols, researchers can effectively screen for and characterize novel inhibitors of UDP-galactopyranose mutase, paving the way for the development of new therapeutics against a range of pathogenic organisms.

References

- 1. Identification of Novel Inhibitors of UDP-Galactopyranose Mutase by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Ugi Adduct-Based Kinase Inhibitors in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year.[1][2][3] The highly infiltrative nature of GBM and its profound resistance to conventional therapies necessitate the development of novel therapeutic strategies.[3] A hallmark of glioblastoma is the aberrant activation of multiple receptor tyrosine kinase (RTK) signaling pathways, which drive tumor proliferation, survival, and angiogenesis.[1][2][4][5] This makes kinase inhibitors a promising class of therapeutic agents for GBM.[1][2][4][5][6]

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in medicinal chemistry for the rapid synthesis of diverse compound libraries. "Ugi adducts," the products of this reaction, have emerged as a versatile scaffold for the development of novel kinase inhibitors.[7][8][9][10][11] This document provides detailed application notes and protocols for the use of a representative Ugi adduct-based kinase inhibitor, hereafter referred to as Ugi-Kinase Inhibitor 1 (UKI-1) , in glioblastoma research. UKI-1 is a conceptual representative of potent Ugi adducts identified in recent studies that target key kinases implicated in GBM, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative Ugi adduct-based kinase inhibitors from published studies, which serve as a basis for the expected performance of UKI-1.

Table 1: In Vitro Cytotoxicity of Ugi Adducts in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ugi Adduct 5 | MDA-MB-231 | Breast Cancer | 10.1 | [10] |

| Ugi Adduct 5 | A549 | Non-small cell lung cancer | 6.2 | [10] |

| Ugi Adduct (R)-11 | PANC-1 | Pancreatic Cancer | 0.5 (PC50) | [8][9] |

| Compound 8d | Various | Multiple solid tumors | 1-10 (GI50) | [11] |

| Compound 8h | Various | Multiple solid tumors | 1-10 (GI50) | [11] |

| Compound 8k | Various | Multiple solid tumors | 1-10 (GI50) | [11] |

Table 2: Enzymatic Inhibition of Key Kinases by Ugi Adducts

| Compound | Target Kinase | IC50 | Reference |

| Ugi Adduct 5 | EGFRwt | 2.1 nM | [7] |

| Ugi Adduct 5 | EGFRmut (T790M/C797S/L858R) | 0.19 µM | [7] |

| Ugi Adduct (R)-11 | PI3K/Akt/mTOR pathway | Inhibition observed | [8][9] |

Signaling Pathways

UKI-1 is designed to primarily target the EGFR and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in glioblastoma. The following diagram illustrates the mechanism of action of UKI-1.

Caption: UKI-1 inhibits EGFR, blocking downstream PI3K/Akt/mTOR signaling.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of UKI-1 on glioblastoma cell lines (e.g., U87MG, T98G).

Materials:

-

Glioblastoma cell lines (U87MG, T98G)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

UKI-1 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of UKI-1 in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium with the drug-containing medium and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of UKI-1 on the phosphorylation status of key proteins in the EGFR and PI3K/Akt/mTOR pathways.

Materials:

-

Glioblastoma cells

-

UKI-1

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-mTOR, mTOR, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat glioblastoma cells with various concentrations of UKI-1 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH).

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of UKI-1 in glioblastoma research.

Caption: Workflow for preclinical evaluation of UKI-1 in glioblastoma.

Conclusion

Ugi adduct-based kinase inhibitors like UKI-1 represent a promising therapeutic avenue for glioblastoma. The versatility of the Ugi reaction allows for the rapid generation of diverse chemical entities, increasing the probability of identifying potent and selective inhibitors of key oncogenic pathways. The protocols and data presented here provide a framework for researchers to investigate the potential of these novel compounds in the fight against glioblastoma. Further in vivo studies are warranted to validate the preclinical efficacy and safety of this class of inhibitors.

References

- 1. Will kinase inhibitors make it as glioblastoma drugs? [vivo.weill.cornell.edu]

- 2. Will Kinase Inhibitors Make it as Glioblastoma Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glioblastoma Multiforme - AANS [aans.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]

- 6. Small molecule kinase inhibitors in glioblastoma: a systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach [jstage.jst.go.jp]

- 9. Ugi Adducts as Novel Anti-austerity Agents against PANC-1 Human Pancreatic Cancer Cell Line: A Rapid Synthetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Novel Inhibitors: A General Guideline Using "Ugm-IN-3" as an Exemplar

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive, generalized protocol for utilizing Western blot analysis to investigate the effects of novel inhibitors, using the placeholder "Ugm-IN-3" as an example. Due to the absence of specific published data for this compound, this guide is intended to serve as a foundational method that can be adapted and optimized for new compounds. The protocol covers essential steps from sample preparation to data analysis and includes templates for data presentation and visualization of experimental workflows and potential signaling pathways.

I. Hypothetical Signaling Pathway for a Novel Inhibitor

To illustrate how Western blot can be used to study a new inhibitor, we present a hypothetical signaling pathway. Let's assume "this compound" is an inhibitor of a kinase, for example, "Kinase A," which is part of a canonical cell survival pathway. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway where this compound inhibits Kinase A.

II. Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for a Western blot experiment designed to assess the efficacy and mechanism of a novel inhibitor like this compound.

Caption: General experimental workflow for Western blot analysis.

III. Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot analysis.

A. Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a predetermined time course. Include a vehicle-only control.

B. Sample Preparation:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]